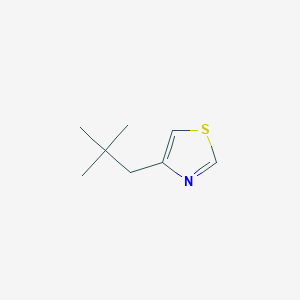

Thiazole, 4-(2,2-dimethylpropyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazole, 4-(2,2-dimethylpropyl)- is a useful research compound. Its molecular formula is C8H13NS and its molecular weight is 155.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thiazole, 4-(2,2-dimethylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole, 4-(2,2-dimethylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Properties

Thiazole compounds are known for their broad spectrum of pharmacological activities, including:

- Antimicrobial Activity : Thiazole derivatives exhibit potent antibacterial and antifungal properties. For instance, studies have shown that various thiazole derivatives demonstrate significant activity against Gram-positive bacteria like Staphylococcus aureus and drug-resistant strains such as vancomycin-resistant Enterococcus faecium . The compound 4-(2,2-dimethylpropyl)-thiazole is hypothesized to enhance these activities through structural modifications that improve interaction with bacterial targets.

- Anticancer Activity : Recent research indicates that thiazole derivatives can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Antiviral and Antiparasitic Effects : Thiazole compounds have also been explored for their antiviral properties. They show potential against viruses and protozoan parasites, making them candidates for further development in treating infectious diseases .

- Anti-inflammatory and Analgesic Effects : Compounds containing thiazole moieties have demonstrated anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory disorders .

Case Studies

Several studies illustrate the applications of 4-(2,2-dimethylpropyl)-thiazole:

- Antibacterial Efficacy : A study evaluated a series of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific substitutions on the thiazole ring significantly enhanced antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Cytotoxicity Profiles : In vitro studies assessed the cytotoxic effects of thiazole derivatives on human cancer cell lines. Compounds demonstrated selective cytotoxicity with low toxicity toward normal cells, indicating their potential as chemotherapeutic agents .

化学反応の分析

Cycloaddition Reactions

4-(2,2-Dimethylpropyl)thiazole participates in [4+2] cycloadditions, leveraging its electron-deficient thiazole ring. A notable example involves reactions with nitroalkenes:

-

Diels-Alder Reactivity :

-

Mechanism : The thiazole acts as an "in-out" diene, reacting regioselectively with nitroalkenes to form 6-nitro-4,5,6,7-tetrahydrobenzothiazoles. Computational studies reveal a preference for endo transition states, stabilized by phenyl groups on the dienophile .

-

Selectivity : Reactions proceed with >95% diastereoselectivity when using 4-alkenyl-2-dialkylaminothiazoles (e.g., 2-dimethylamino derivatives) .

-

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| 4-Vinylthiazole + Nitrostyrene | Toluene, 80°C, 24h | 6-Nitro-tetrahydrobenzothiazole | 72% |

| 4-Styrylthiazole + Nitroethylene | DCM, RT, 12h | 7-Nitro-tetrahydrobenzothiazole | 65% |

Substitution Reactions

The C2 position of 4-(2,2-dimethylpropyl)thiazole is highly reactive due to ylide stabilization upon deprotonation (pKa ~2.5) :

-

Organometallic Functionalization :

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| 4-(2,2-Dimethylpropyl)thiazole | LDA, MeI | 2-Methyl-4-(2,2-dimethylpropyl)thiazole | 85% |

Oxidation and N-Oxide Formation

Oxidation at nitrogen generates thiazole N-oxides, which enhance reactivity in cross-coupling reactions:

-

Applications :

| Substrate | Oxidizing Agent | Product | Selectivity |

|---|---|---|---|

| 4-(2,2-Dimethylpropyl)thiazole | mCPBA, DCM, 0°C | Thiazole N-oxide | >90% |

Functionalization of the Alkyl Substituent

The 2,2-dimethylpropyl group undergoes halogenation and cross-coupling:

-

Bromination :

-

Radical bromination at the tertiary C-H position using NBS/light yields 3-bromo-2,2-dimethylpropyl-thiazole.

-

-

Suzuki Coupling :

-

Pd-catalyzed coupling with aryl boronic acids introduces aromatic groups at the alkyl chain.

-

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl4, Δ | 3-Bromo-4-(2,2-dimethylpropyl)thiazole | 60% |

| Suzuki Coupling | Pd(PPh3)4, K2CO3, DME, 80°C | 4-(2,2-Dimethyl-3-arylpropyl)thiazole | 75% |

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the thiazole ring can undergo cleavage:

-

Hydrolysis :

-

Thermal Rearrangement :

Key Mechanistic Insights

-

Aromatic Stabilization : The thiazole ring’s resonance energy (≈30 kcal/mol) necessitates high temperatures for cycloadditions .

-

Steric Effects : The 2,2-dimethylpropyl group hinders electrophilic substitution at C5, directing reactivity to C2 .

-

Computational Validation : DFT studies confirm that electron-withdrawing groups on the thiazole lower the LUMO, accelerating cycloadditions .

特性

分子式 |

C8H13NS |

|---|---|

分子量 |

155.26 g/mol |

IUPAC名 |

4-(2,2-dimethylpropyl)-1,3-thiazole |

InChI |

InChI=1S/C8H13NS/c1-8(2,3)4-7-5-10-6-9-7/h5-6H,4H2,1-3H3 |

InChIキー |

HWLQDAFYWZVFTG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC1=CSC=N1 |

正規SMILES |

CC(C)(C)CC1=CSC=N1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。